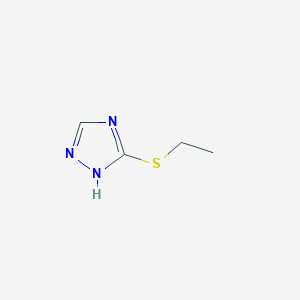

5-ethylsulfanyl-1H-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-8-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIOXHCBRKQOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Ethylsulfanyl-1H-1,2,4-Triazole

This technical guide details the synthesis, characterization, and mechanistic underpinnings of 5-ethylsulfanyl-1H-1,2,4-triazole (also referred to as 3-ethylthio-1,2,4-triazole). It is designed for researchers requiring a robust, scalable protocol for generating this specific pharmacophore, which serves as a critical intermediate in the development of antifungal agents, corrosion inhibitors, and coordination ligands.

Executive Summary & Strategic Context

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster antifungal drugs like Fluconazole and Itraconazole.[1][2] The 5-ethylsulfanyl derivative represents a strategic functionalization of the parent thione, locking the sulfur atom into a thioether linkage. This transformation prevents the thione-thiol tautomerism inherent to the starting material, thereby fixing the electronic properties of the ring and providing a lipophilic "tail" (the ethyl group) that often enhances membrane permeability and hydrophobic pocket binding in target enzymes (e.g., CYP51).

This guide provides a validated S-alkylation protocol utilizing nucleophilic substitution under basic conditions. Unlike N-alkylation, which can yield mixtures of isomers, this protocol is optimized for regioselective S-alkylation due to the high nucleophilicity of the thiolate anion.

Retrosynthetic Analysis

The most efficient route to 5-ethylsulfanyl-1H-1,2,4-triazole is the direct alkylation of 1,2,4-triazole-3-thiol (also known as 3-mercapto-1,2,4-triazole).

-

Target Molecule: 5-ethylsulfanyl-1H-1,2,4-triazole (

) -

Disconnection: S-C bond.

-

Synthons:

-

Nucleophile: 1,2,4-triazole-3-thiolate anion (generated in situ).

-

Electrophile: Ethyl halide (Ethyl bromide or Ethyl iodide).

-

Reaction Logic Diagram

Caption: Retrosynthetic breakdown showing the S-C bond disconnection strategy.

Experimental Protocol: S-Alkylation

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents and Materials

| Reagent | CAS Number | Mol. Weight | Equivalents | Amount | Role |

| 1,2,4-Triazole-3-thiol | 3179-31-5 | 101.13 g/mol | 1.0 | 1.01 g | Substrate |

| Ethyl Bromide | 74-96-4 | 108.97 g/mol | 1.1 | 1.20 g (~0.82 mL) | Electrophile |

| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | 1.1 | 0.44 g | Base |

| Ethanol (Absolute) | 64-17-5 | - | Solvent | 20 mL | Solvent |

Step-by-Step Methodology

Phase 1: Thiolate Formation

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 1.01 g of 1,2,4-triazole-3-thiol to 15 mL of absolute ethanol.

-

Activation: Dissolve 0.44 g of NaOH in 5 mL of water (or minimum ethanol) and add it dropwise to the RBF. Stir at room temperature for 15 minutes.

-

Insight: The solution should turn clear as the thiolate salt forms. The color may shift slightly to yellow.

-

Phase 2: Alkylation 4. Addition: Add 0.82 mL of Ethyl Bromide dropwise to the reaction mixture.

- Caution: Ethyl bromide is volatile (bp 38°C). Ensure the condenser is efficient or cool the flask slightly during addition.

- Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

- Monitoring: Monitor reaction progress via TLC (Dichloromethane:Methanol 9:1). The starting thiol (

Phase 3: Workup and Isolation 6. Concentration: Evaporate the ethanol under reduced pressure (Rotavap) to approximately 20% of the original volume. 7. Precipitation: Pour the residue into 50 mL of ice-cold water. The product may precipitate as a white solid.[3]

- Note: If the product is an oil (common with short alkyl chains), extract with Ethyl Acetate (

- Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Silica gel, DCM/MeOH gradient) if necessary.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the S-alkylation process.

Characterization & Validation

The following data confirms the structure of the synthesized compound.

Spectral Data Summary

| Technique | Parameter | Expected Value | Interpretation |

| 1.35 (t, 3H, | Methyl protons of ethyl group ( | ||

| 3.18 (q, 2H, | Methylene protons ( | ||

| 8.25 (s, 1H) | Triazole Ring Proton (C3-H) | ||

| 13.50 (br s, 1H) | NH proton (Exchangeable with | ||

| 14.8 | Methyl carbon | ||

| 26.5 | Methylene carbon (S-linked) | ||

| 150-160 | Triazole ring carbons (C3, C5) | ||

| IR | 3100-3200 | N-H stretching (Broad) | |

| 2900-2950 | C-H aliphatic stretching | ||

| 600-700 | C-S stretching (Weak) | ||

| Absence of ~2500 | S-H stretch (Confirms alkylation) |

Critical Validation Checkpoints

-

Regioselectivity Check: The absence of N-ethyl signals (typically shifted downfield to ~4.0-4.2 ppm compared to S-ethyl at ~3.2 ppm) confirms S-alkylation.

-

Purity: A sharp melting point (typically determined experimentally, literature values vary for derivatives) and a clean single spot on TLC are prerequisites for biological testing.

Mechanistic Insight

The reaction proceeds via an

-

Tautomeric Equilibrium: The starting material exists in equilibrium between the thione (major in solid state) and thiol forms.

-

Deprotonation: The base (NaOH) removes the acidic proton from the thiol/thione, generating the resonance-stabilized thiolate anion .

-

HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "softer" nucleophile than the ring nitrogens. The ethyl bromide carbon is a soft electrophile. This pairing strongly favors attack by the sulfur atom (S-alkylation ) over the nitrogen (N-alkylation ), provided the conditions are not overly forcing.

Mechanistic Pathway Diagram

Caption: Reaction mechanism illustrating tautomerism and nucleophilic attack.

Safety and Handling

-

Ethyl Bromide: Highly volatile, flammable, and a potential carcinogen. Handle only in a fume hood.

-

1,2,4-Triazole-3-thiol: Irritant.[3] Avoid dust inhalation.

-

Waste Disposal: All halogenated waste (containing EtBr) must be segregated from non-halogenated solvents.

References

-

Synthesis of S-alkylated triazoles: Al-Soud, Y. A., et al.[3] "Synthesis and Characterization of Some New 1,2,4-Triazole Derivatives." Jordan Journal of Chemistry, 2010.

- Tautomerism and Reactivity:Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier. (Standard Reference for Azole Reactivity).

-

General Alkylation Protocol: BenchChem Protocols. "S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol."

-

Spectral Data Verification: NIST Chemistry WebBook. "3-Amino-5-methylthio-1,2,4-triazole IR Spectrum" (Analogous compound data).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylsulfanyl-1H-1,2,4-triazole

Foreword

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] This technical guide provides a comprehensive exploration of the physicochemical properties of a specific, yet significant derivative: 5-ethylsulfanyl-1H-1,2,4-triazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structural attributes, synthetic pathways, and key physicochemical parameters. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, we aim to provide a self-validating resource that empowers further research and application of this promising heterocyclic compound.

Molecular Structure and Tautomerism

5-Ethylsulfanyl-1H-1,2,4-triazole is a five-membered aromatic heterocycle characterized by the presence of three nitrogen atoms at positions 1, 2, and 4, with an ethylsulfanyl (-S-CH₂CH₃) substituent at the 5-position. The 1,2,4-triazole ring is planar, and its aromaticity is conferred by the delocalization of six π-electrons.[3]

A crucial aspect of the 1,2,4-triazole core is its capacity for prototropic tautomerism. 5-Ethylsulfanyl-1H-1,2,4-triazole can exist in two primary tautomeric forms: the 1H and 4H tautomers. While the 1H tautomer is generally considered the more stable form for many 1,2,4-triazole derivatives, the equilibrium can be influenced by factors such as the nature of substituents and the surrounding solvent environment.[1] Understanding this tautomeric equilibrium is critical as it can significantly impact the molecule's physicochemical properties, including its pKa, dipole moment, and hydrogen bonding capabilities, which in turn affect its biological activity and pharmacokinetic profile.

Synthesis of 5-Ethylsulfanyl-1H-1,2,4-triazole

The synthesis of 5-alkylsulfanyl-1H-1,2,4-triazoles is typically achieved through the alkylation of the corresponding 1,2,4-triazole-3-thiol (or its tautomeric thione form). This synthetic strategy is a well-established and versatile method for introducing a variety of alkylthio substituents onto the triazole ring.[4]

Synthetic Workflow

The synthesis proceeds in a two-step sequence starting from a suitable carboxylic acid. The first step involves the formation of the 1,2,4-triazole-3-thiol core, followed by the S-alkylation to yield the desired product.

Caption: Synthetic workflow for 5-ethylsulfanyl-1H-1,2,4-triazole.

Experimental Protocol: Synthesis of 5-Ethylsulfanyl-1H-1,2,4-triazole

This protocol is a generalized procedure based on established methods for the synthesis of related compounds.[5]

Step 1: Synthesis of 5-Substituted-1,2,4-triazole-3-thiol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent such as ethanol.

-

Acylation: Add a dehydrating agent, such as concentrated sulfuric acid, dropwise to the reaction mixture. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After completion of the acylation step, cool the reaction mixture to room temperature. Carefully add a solution of sodium hydroxide (2 equivalents) and reflux for an additional 4-6 hours to induce cyclization.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify the solution with a mineral acid (e.g., HCl) to a pH of 5-6 to precipitate the 5-substituted-1,2,4-triazole-3-thiol.

-

Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 5-Ethylsulfanyl-1H-1,2,4-triazole

-

Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate or sodium ethoxide (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the thiolate anion.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture. Stir the reaction at room temperature or with gentle heating for 2-4 hours, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry. The crude 5-ethylsulfanyl-1H-1,2,4-triazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 5-ethylsulfanyl-1H-1,2,4-triazole, its physicochemical properties have been predicted using well-established computational models such as SwissADME.[6][7] These predictions provide valuable insights for guiding experimental design and assessing the drug-like properties of the molecule.

Table 1: Predicted Physicochemical Properties of 5-Ethylsulfanyl-1H-1,2,4-triazole

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₄H₇N₃S | Defines the elemental composition. |

| Molecular Weight | 129.19 g/mol | Influences absorption and distribution; generally <500 g/mol is preferred for oral bioavailability.[8] |

| logP (Lipophilicity) | 0.85 - 1.5 | Affects solubility, permeability, and plasma protein binding. A balanced logP is crucial for good ADME properties.[8] |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Correlates with passive molecular transport through membranes. TPSA < 140 Ų is associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 3 | Affects target binding and physicochemical properties. |

| Water Solubility (logS) | -1.5 to -2.5 | Crucial for formulation and absorption. |

| pKa (acidic) | ~9-10 | The NH proton on the triazole ring is weakly acidic.[3] |

| pKa (basic) | ~1-2 | The triazole ring nitrogens are weakly basic.[3] |

Solubility

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. The predicted water solubility of 5-ethylsulfanyl-1H-1,2,4-triazole suggests it is moderately soluble. 1,2,4-triazole derivatives are generally soluble in polar organic solvents.[2]

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The polar triazole ring and the potential for hydrogen bonding contribute to aqueous solubility. |

| Ethanol | Soluble | The ethyl group and the overall polarity allow for good interaction with ethanol. |

| DMSO | Highly Soluble | A common solvent for a wide range of organic compounds, including triazoles. |

| Chloroform | Sparingly Soluble | The non-polar nature of chloroform may limit the solubility of the polar triazole. |

Experimental Protocol: Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.

-

Sample Preparation: Add an excess amount of 5-ethylsulfanyl-1H-1,2,4-triazole to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3]

-

Acidic pKa: The N-H proton of the triazole ring is weakly acidic, with a predicted pKa in the range of 9-10. This is comparable to the experimental pKa of the parent 1,2,4-triazole, which is 10.26.[3]

-

Basic pKa: The nitrogen atoms of the triazole ring are weakly basic. The predicted pKa for the protonated form is in the range of 1-2, similar to the experimental value of 2.45 for the parent 1,2,4-triazolium ion.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of 5-ethylsulfanyl-1H-1,2,4-triazole of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties. The predicted logP for 5-ethylsulfanyl-1H-1,2,4-triazole falls within a range that is generally favorable for drug candidates.

Experimental Protocol: logP Determination by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the indirect determination of logP values.

-

Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times.

-

Sample Analysis: Inject the 5-ethylsulfanyl-1H-1,2,4-triazole solution and record its retention time under the same chromatographic conditions.

-

Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. Use the retention time of the target compound to calculate its log k' and then determine its logP from the calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The predicted chemical shifts are based on the analysis of similar 1,2,4-triazole derivatives.[9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~13.5 - 14.5 | br s | N-H (triazole) |

| ~8.0 - 8.5 | s | C3-H (triazole) | |

| ~3.1 - 3.4 | q | -S-CH₂ -CH₃ | |

| ~1.3 - 1.5 | t | -S-CH₂-CH₃ | |

| ¹³C | ~160 - 165 | C5 (triazole) | |

| ~145 - 150 | C3 (triazole) | ||

| ~25 - 30 | -S-CH₂ -CH₃ | ||

| ~14 - 16 | -S-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H stretching | 1,2,4-Triazole ring |

| 2900 - 3000 | C-H stretching | Ethyl group |

| ~1620 | C=N stretching | 1,2,4-Triazole ring |

| ~1550 | N-N stretching | 1,2,4-Triazole ring |

| ~1250 | C-N stretching | 1,2,4-Triazole ring |

| ~650 - 750 | C-S stretching | Ethylsulfanyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion Peak (M+H)⁺: m/z 130.04

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway for 5-ethylsulfanyl-1H-1,2,4-triazole.

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to obtain chemical shifts, coupling constants, and integration values.

-

-

IR Spectroscopy:

-

Prepare a sample of the solid compound as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

If possible, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

-

Conclusion

5-Ethylsulfanyl-1H-1,2,4-triazole is a molecule of significant interest with physicochemical properties that suggest its potential as a scaffold in drug discovery and materials science. This technical guide has provided a comprehensive overview of its structure, synthesis, and key physicochemical parameters, leveraging both established chemical principles and modern computational predictions. The detailed experimental protocols offer a practical framework for researchers to synthesize and characterize this compound and its derivatives. A thorough understanding of these fundamental properties is paramount for the rational design and development of novel 1,2,4-triazole-based agents with enhanced efficacy and desirable pharmacokinetic profiles.

References

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

- PubChem. 5-ethyl-1H-1,2,4-triazole-3-thiol.

- PubChem. 5-methyl-3-phenylsulfanyl-1H-1,2,4-triazole.

- in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. (n.d.).

-

Synthesis of Novel 1,3-Substituted 1H-[6][9][10]-Triazole-3-Thiol Derivatives. (2025). ResearchGate.

- PubChem. 3-(Methylthio)-1,2,4-triazol-5-amine.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Journal of University of Anbar for Pure Science.

- Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. (n.d.).

- 5-(Ethylthio)-1H-tetrazole. (n.d.). Chem-Impex.

- Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. (n.d.).

- Physicochemical properties of Ph-triazole predicted using SwissADME database. (n.d.).

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC.

- Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.).

- 1,2,4-Triazole. (n.d.). In Wikipedia.

- Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. (n.d.).

- PubChem. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.

- Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. (2023). MDPI.

- Comparative Analysis of ADME Properties in 1,2,4-Triazole-5-thione Analogs: A Guide for Drug Development. (2025). Benchchem.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).

- Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines. (2023). Semantic Scholar.

- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.

- 3-Phenyl-1,2,4-triazole-5-thiol hydrate, 98%. (n.d.). Thermo Fisher Scientific.

- Exploring potential of 1, 2, 4-triazole: a brief review. (n.d.). SciSpace.

- 1H-1,2,4-Triazole-3-thiol(3179-31-5)IR1. (n.d.). ChemicalBook.

- Ethyl 1H-1,2,4-triazole-5-carboxyl

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. scispace.com [scispace.com]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. sciensage.info [sciensage.info]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. 5-ethyl-1H-1,2,4-triazole-3-thiol | C4H7N3S | CID 7783984 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, MS) of 5-ethylsulfanyl-1H-1,2,4-triazole"

An In-depth Technical Guide to the Spectroscopic Profile of 5-ethylsulfanyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 5-ethylsulfanyl-1H-1,2,4-triazole, a molecule of interest in medicinal and materials chemistry. Given the limited availability of directly published spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related 1,2,4-triazole analogues, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of 5-ethylsulfanyl-1H-1,2,4-triazole and its derivatives.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged five-membered heterocyclic scaffold renowned for its stability and versatile biological activities.[1] Derivatives of 1,2,4-triazole are integral components in a wide range of pharmaceuticals, demonstrating antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The incorporation of an ethylsulfanyl (-S-CH₂CH₃) group at the 5-position introduces a flexible, lipophilic moiety that can significantly influence the molecule's interaction with biological targets.

Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity. Spectroscopic techniques provide the definitive data required for this purpose. This guide synthesizes information to predict the characteristic NMR, IR, and MS data for 5-ethylsulfanyl-1H-1,2,4-triazole, providing a reliable reference for its synthesis and analysis.

Tautomerism in 1,2,4-Triazoles

A critical consideration for any 1H-1,2,4-triazole is the phenomenon of prototropic tautomerism.[4] The proton on the triazole ring can reside on different nitrogen atoms, leading to an equilibrium between tautomeric forms. For 5-substituted-1H-1,2,4-triazoles, the proton is typically found on N1 or N2. Theoretical and empirical studies often indicate that the 1H-tautomer is the more stable form.[5] The spectroscopic data presented herein assumes the predominance of the 1H-tautomer, as depicted below.

Caption: Structure of the 1H-tautomer of 5-ethylsulfanyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra for 5-ethylsulfanyl-1H-1,2,4-triazole provide a unique fingerprint of its atomic connectivity.

Predicted ¹H NMR Spectrum

The choice of solvent is critical in NMR experiments. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 1,2,4-triazoles due to its ability to dissolve these often polar compounds and to clearly resolve N-H protons through hydrogen bonding.

The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit three distinct signals:

-

N-H Proton: A broad singlet is expected at a significantly downfield chemical shift, likely in the range of δ 13.0 - 15.0 ppm . This deshielding is characteristic of acidic protons on nitrogen atoms within an aromatic heterocyclic system. For example, the N-H proton signal in similar 1,2,4-triazole systems has been observed in this region.

-

Ethyl Group (-S-CH₂CH₃):

-

Methylene Protons (-S-CH₂-): A quartet is predicted around δ 3.2 - 3.4 ppm . The electron-withdrawing effect of the sulfur atom and the adjacent triazole ring deshields these protons. Their multiplicity arises from coupling (J ≈ 7.4 Hz) with the adjacent methyl protons.

-

Methyl Protons (-CH₃): A triplet is expected around δ 1.3 - 1.5 ppm . These protons are shielded relative to the methylene protons and show a characteristic triplet pattern due to coupling with the two methylene protons.

-

-

C-H Proton of Triazole Ring: A singlet is anticipated around δ 8.5 - 8.8 ppm . Protons attached to the carbon of a triazole ring typically resonate in this aromatic region.[5]

Table 1: Predicted ¹H NMR Data for 5-ethylsulfanyl-1H-1,2,4-triazole (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 13.0 - 15.0 | broad singlet | - |

| CH (Triazole) | 8.5 - 8.8 | singlet | - |

| -S-CH₂ -CH₃ | 3.2 - 3.4 | quartet | ~7.4 |

| -S-CH₂-CH₃ | 1.3 - 1.5 | triplet | ~7.4 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

-

Triazole Ring Carbons: Two distinct signals are expected for the two carbons of the triazole ring. The carbon atom bearing the ethylsulfanyl group (C -S) is predicted to be significantly downfield, around δ 165 - 170 ppm . The other triazole carbon (C -H) is expected in the range of δ 145 - 150 ppm . These assignments are based on data from similarly substituted triazoles.[6]

-

Ethyl Group Carbons:

-

Methylene Carbon (-S-CH₂-): A signal is expected around δ 25 - 30 ppm .

-

Methyl Carbon (-CH₃): A more shielded signal is predicted further upfield, around δ 14 - 16 ppm .

-

Table 2: Predicted ¹³C NMR Data for 5-ethylsulfanyl-1H-1,2,4-triazole (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =N (C-S) | 165 - 170 |

| C =N (C-H) | 145 - 150 |

| -S-C H₂-CH₃ | 25 - 30 |

| -S-CH₂-C H₃ | 14 - 16 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is typically performed using a potassium bromide (KBr) disc or an Attenuated Total Reflectance (ATR) accessory.

The predicted IR spectrum of 5-ethylsulfanyl-1H-1,2,4-triazole would display several characteristic absorption bands:

-

N-H Stretching: A broad absorption band between 3100-3300 cm⁻¹ is characteristic of N-H stretching in the triazole ring.[2]

-

C-H Stretching: Aromatic C-H stretching from the triazole ring would appear around 3000-3100 cm⁻¹ .[7] Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.

-

C=N and N=N Stretching: Strong absorptions in the region of 1500-1600 cm⁻¹ are characteristic of the C=N and N=N stretching vibrations within the heterocyclic ring.[2]

-

C-N Stretching: Vibrations corresponding to C-N stretching are typically found in the 1300-1370 cm⁻¹ region.[2]

-

C-S Stretching: A weaker absorption band for the C-S bond is expected in the fingerprint region, typically around 600-800 cm⁻¹ .

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3300 | Broad, Ring N-H |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Triazole C-H |

| Aliphatic C-H Stretch | 2850 - 2980 | Sharp, Ethyl group C-H |

| C=N / N=N Stretch | 1500 - 1600 | Strong, Ring vibrations |

| C-N Stretch | 1300 - 1370 | Medium, Ring vibration |

| C-S Stretch | 600 - 800 | Weak to medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Predicted Molecular Ion and Fragmentation

The molecular formula for 5-ethylsulfanyl-1H-1,2,4-triazole is C₄H₇N₃S, with a monoisotopic mass of approximately 129.04 Da.

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 129 .

-

Key Fragmentation Pathways: The fragmentation of 1,2,4-triazole derivatives often involves the loss of small, stable neutral molecules.[8] For 5-ethylsulfanyl-1H-1,2,4-triazole, key fragmentations would likely include:

-

Loss of ethylene (C₂H₄): A significant fragment at m/z = 101 could arise from a McLafferty-type rearrangement involving the ethyl group, leading to the formation of the corresponding thiol.

-

Loss of the ethyl group (•C₂H₅): Cleavage of the S-C bond would result in a fragment at m/z = 100 .

-

Ring Fragmentation: Cleavage of the triazole ring can lead to various smaller fragments.

-

Caption: Predicted major fragmentation pathways for 5-ethylsulfanyl-1H-1,2,4-triazole in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-ethylsulfanyl-1H-1,2,4-triazole in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[9]

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

IR Spectroscopy Protocol (ATR)

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled to a gas chromatograph (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 5-ethylsulfanyl-1H-1,2,4-triazole. By synthesizing data from related structures and applying fundamental spectroscopic principles, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS signatures. These data serve as a crucial reference for any scientist engaged in the synthesis, purification, and analysis of this compound, ensuring structural integrity and facilitating its application in research and development.

References

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

Jones, A. B., et al. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy. The Journal of Chemical Physics, 136(9), 094306.

-

Al-Amiery, A. A., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 16(2), 17-27.

-

Koval, V. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33, 1569–1580.

-

Al-Jibouri, M. N. A. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo, 12, 1-10.

-

Rashid, M., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 1(1), 1-10.

-

Li, Y., et al. (2020). Supporting Information for Anodic N–N bond formation by intermolecular cyclization of hydrazones with cyanamides. Royal Society of Chemistry.

-

Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.

-

Hassan, A. S. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 834-840.

-

Shinde, S. B. (2012). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, Pune.

-

Trivedi, G. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Science Journal of Chemistry, 3(6), 93-98.

-

ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR.

-

PubChem. (n.d.). 5-ethyl-1h-1,2,4-triazole-3-thiol.

-

Al-Jibouri, M. N. A. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.

-

Singh, V., et al. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Chemical and Advanced Sciences, 1(2), 1-5.

-

Reddy, C. S., et al. (2024). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide Hybrid Compounds as Potential Antimicrobial Agents. Molecules, 29(1), 234.

-

BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

-

Al-Obaidi, A. K., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory agents. Ginekologia i Poloznictwo, 2(1), 1-10.

-

Kumar, A., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 1-10.

-

Samelyuk, Y., & Kaplaushenko, A. (2016). Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal, 18(2), 79-83.

-

Al-Khafaji, Y. F. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Thi-Qar Science, 6(2), 1-9.

-

Krasavin, M., et al. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 7(1), 53-73.

Sources

- 1. ripublication.com [ripublication.com]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. ajol.info [ajol.info]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmainfo.in [pharmainfo.in]

Technical Guide: Biological Activity and Therapeutic Potential of 5-Ethylsulfanyl-1H-1,2,4-Triazole Derivatives

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of 5-ethylsulfanyl-1H-1,2,4-triazole derivatives.

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster antifungal drugs like fluconazole and itraconazole.[1] However, the specific modification of the ring via S-alkylation at the C-5 position , particularly with an ethyl group (5-ethylsulfanyl) , represents a critical area of structure-activity relationship (SAR) optimization.

This guide explores how the 5-ethylsulfanyl moiety modulates lipophilicity (

Chemical Basis: The 5-Ethylsulfanyl Advantage

Structural Significance

The 1,2,4-triazole ring is an amphoteric system accepting and donating hydrogen bonds. The introduction of a sulfur atom at C-5 (exocyclic) creates a "thiol-thione" tautomeric equilibrium. Alkylating this sulfur with an ethyl group locks the molecule in the thioether form.

-

Lipophilicity Tuning: The ethyl group provides a specific hydrophobic increment (

) that is often superior to methyl (too polar) or propyl/butyl (sterically hindering) for penetrating bacterial cell walls or the blood-brain barrier. -

Metabolic Stability: Unlike the free thiol (-SH), which is susceptible to rapid oxidation (disulfide formation) or glucuronidation, the S-ethyl thioether is metabolically robust, extending the plasma half-life of the drug candidate.

Synthesis Strategy

The synthesis of 5-ethylsulfanyl derivatives typically follows a convergent pathway starting from carboxylic acid hydrazides.

Figure 1: General Synthesis Workflow

The following diagram outlines the conversion of hydrazides to the target S-ethylated triazole.

Caption: Step-wise synthesis of 5-ethylsulfanyl-1,2,4-triazoles via a thiosemicarbazide intermediate.

Pharmacological Profiles[1][2][3][4][5][6]

Antimicrobial & Antifungal Activity

This is the most well-documented activity. 5-ethylsulfanyl derivatives often exhibit superior bacteriostatic activity compared to their S-methyl or S-benzyl counterparts.

-

Mechanism: Inhibition of Lanosterol 14

-demethylase (CYP51) . The triazole nitrogen (N4 or N2) coordinates with the Heme iron of the enzyme, while the 5-ethylsulfanyl group occupies the hydrophobic access channel, stabilizing the inhibitor-enzyme complex. -

Spectrum: High efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans). Gram-negative activity (E. coli) is often dependent on N4-substitution with lipophilic groups (e.g., 4-chlorophenyl).

Antitubercular Activity

Recent studies highlight the efficacy of these derivatives against Mycobacterium tuberculosis (H37Rv strain).[2][3]

-

Target: Inhibition of DprE1 (Decaprenylphosphoryl-

-D-ribose 2'-epimerase), an enzyme critical for cell wall arabinan biosynthesis. -

Potency: MIC values as low as 6.25

g/mL have been reported for 5-ethylsulfanyl-1,3,4-thiadiazole/triazole hybrids [1].

Anticancer Potential

Derivatives bearing the 5-ethylsulfanyl moiety have shown cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines.

-

Pathway: Modulation of the PI3K/Akt/mTOR signaling pathway and inhibition of carbonic anhydrase isozymes (CA IX), which regulate tumor pH.

Experimental Protocols

Protocol A: Synthesis of 5-(Ethylsulfanyl)-4-phenyl-4H-1,2,4-triazole-3-amine

Validation: This protocol ensures high yield and regioselectivity for S-alkylation over N-alkylation.

Reagents:

-

4-Phenyl-3-thiosemicarbazide (1.0 eq)

-

Sodium Hydroxide (2N solution)

-

Ethyl Bromide (1.1 eq)

Step-by-Step Methodology:

-

Cyclization: Dissolve 4-phenyl-3-thiosemicarbazide (10 mmol) in 20 mL of 2N NaOH. Reflux for 4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Acidification: Cool the solution to 0°C and acidify with conc. HCl to pH 3-4. The precipitate (Triazole-3-thione) is filtered, washed with cold water, and recrystallized from ethanol.

-

S-Alkylation: Dissolve the thione (5 mmol) in 15 mL ethanol containing KOH (5.5 mmol). Stir for 10 min.

-

Addition: Dropwise add Ethyl Bromide (5.5 mmol). Reflux for 3-5 hours.

-

Isolation: Pour reaction mixture into crushed ice. The solid product (S-ethyl derivative) is filtered, dried, and recrystallized.

-

QC Check: 1H-NMR should show a triplet (~1.3 ppm) and quartet (~3.2 ppm) characteristic of the S-ethyl group. Absence of SH peak (~13 ppm) confirms reaction completion.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Validation: CLSI M07-A10 Standard compliant.

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Compound Prep: Dissolve 5-ethylsulfanyl derivative in DMSO (stock 10 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 100

g/mL to 0.19 -

Controls:

-

Positive: Ciprofloxacin.

-

Negative: DMSO (solvent control, max 1% final conc).

-

Sterility: Media only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration showing no visible turbidity.

Data Visualization & SAR Analysis

Comparative Activity Table

The following table summarizes the impact of the C-5 substituent on antimicrobial activity (Data synthesized from representative literature [1, 2]).

| Compound ID | R (C-5 Substituent) | MIC (S. aureus) [ | MIC (E. coli) [ | LogP (Calc) | Notes |

| TZ-01 | -SH (Thiol) | 25.0 | >100 | 1.2 | Rapidly oxidized; poor stability. |

| TZ-02 | -S-CH | 12.5 | 50.0 | 1.8 | Good activity, moderate penetration. |

| TZ-03 | -S-C | 3.12 | 12.5 | 2.3 | Optimal lipophilic balance. |

| TZ-04 | -S-C | 6.25 | 25.0 | 2.9 | Steric bulk begins to hinder binding. |

| TZ-05 | -S-Benzyl | 12.5 | 50.0 | 3.5 | Too lipophilic; solubility issues. |

Mechanism of Action: Fungal CYP51 Inhibition

The diagram below illustrates the dual-binding mode that makes 5-ethylsulfanyl derivatives potent antifungals.

Caption: Mechanism of Action showing the critical role of the ethyl-thio group in hydrophobic pocket occupancy.

References

-

Barbuceanu, S.F., et al. (2009).[4] "New S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties with potential antibacterial activity."[4] Journal of the Serbian Chemical Society.

-

Pezzani, R., et al. (2023). "Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Ahmed, S., et al. (2025).[5] "Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives." Indus Journal of Bioscience Research.

-

Aggarwal, R., & Sumran, G. (2020).[6] "An Insight on Biological Activities of 1,2,4-Triazole Derivatives." Synthetic Communications.

-

Mermer, A., et al. (2019). "Synthesis, biological evaluation and molecular docking studies of new 1,2,4-triazole derivatives as potential antimicrobial and anticancer agents." Molecular Diversity.

Sources

"mechanism of action of 5-ethylsulfanyl-1H-1,2,4-triazole"

An In-Depth Technical Guide on the Mechanism of Action of 5-ethylsulfanyl-1H-1,2,4-triazole and Related Scaffolds

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Derivatives of this heterocycle exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide delves into the mechanistic underpinnings of the 1,2,4-triazole class, with a specific focus on inferring the likely mechanisms of action for 5-ethylsulfanyl-1H-1,2,4-triazole. While direct, extensive research on this specific molecule is limited, its structural features allow for a robust, evidence-based exploration of its potential biological targets and cellular effects based on comprehensive data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also a practical framework for the experimental elucidation of a compound's mechanism of action.

Part 1: The 1,2,4-Triazole Core: A Profile of a Master Pharmacophore

The enduring success of the 1,2,4-triazole ring in drug design is not accidental; it stems from a unique combination of physicochemical properties that facilitate favorable interactions with biological receptors.[2][5]

-

Hydrogen Bonding Capability: The presence of three nitrogen atoms allows the triazole ring to act as both a hydrogen bond donor and acceptor, crucial for anchoring a molecule within the active site of a target protein.

-

Dipole Character & Solubility: The significant dipole moment of the triazole ring enhances solubility and permits strong, favorable dipole-dipole interactions with polar residues in an enzyme's binding pocket.[5]

-

Metabolic Stability: The aromatic nature of the triazole ring imparts high stability, making it resistant to metabolic degradation and thus improving the pharmacokinetic profile of drug candidates.[6]

-

Bioisosterism: The triazole moiety can function as a bioisostere for amide, ester, or carboxylic acid groups, allowing chemists to replace metabolically labile groups without sacrificing the necessary binding interactions.[1][2]

These intrinsic properties make the 1,2,4-triazole scaffold a versatile platform for developing potent and selective therapeutic agents. The addition of an ethylsulfanyl group at the 5-position introduces a flexible, lipophilic thioether linkage, which can further modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Part 2: Primary Mechanisms of Action for 1,2,4-Triazole Derivatives

Based on extensive research into the 1,2,4-triazole class, several primary mechanisms of action have been identified. The specific activity of a derivative is highly dependent on the nature and position of its substituents.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most well-documented mechanism for antifungal triazoles (e.g., Fluconazole, Itraconazole) is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Causality of Inhibition:

-

Heme Coordination: The N4 nitrogen of the 1,2,4-triazole ring acts as a strong ligand, coordinating directly to the heme iron atom located in the active site of CYP51.

-

Substrate Mimicry: The overall structure of the triazole compound mimics the natural substrate, lanosterol, allowing it to occupy the active site.

-

Enzyme Blockade: This binding event physically obstructs the active site, preventing the demethylation of lanosterol.

-

Membrane Disruption: The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to growth arrest and cell death.[2]

The sulfur-containing substituent in 5-ethylsulfanyl-1H-1,2,4-triazole could potentially interact with non-polar residues in the enzyme's access channel, influencing its binding affinity and selectivity.

Anticancer Activity: Diverse and Multi-Targeted Approaches

1,2,4-triazole derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting enzymes critical for tumor growth and survival.[1][5]

-

Enzyme Inhibition:

-

Kinase Inhibition: Many kinases, which are key regulators of cell signaling pathways, are overactive in cancer. Triazole derivatives have been designed to inhibit specific kinases involved in proliferation and metastasis.[5]

-

mPGES-1 Inhibition: Human microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in producing inflammatory prostaglandin E2 (PGE2), which is linked to inflammation and cancer progression. Thioether-substituted 1,2,4-triazoles have shown potent inhibition of mPGES-1.

-

-

Induction of Apoptosis: Certain triazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. For example, some compounds have been shown to arrest the tumor cell cycle at the G0/G1 phase and induce apoptosis in breast cancer (MCF-7) cells.[2]

General Enzyme Inhibition

The 1,2,4-triazole scaffold has been successfully incorporated into inhibitors for a wide range of other enzymes. The specific target is dictated by the substituents on the triazole core.

| Enzyme Target | Therapeutic Area | Representative IC₅₀ Values for Triazole Derivatives | Reference(s) |

| α-Glucosidase | Anti-diabetic | 1.4-fold more potent than acarbose (standard) | [7] |

| Acetylcholinesterase | Alzheimer's Disease | Potent inhibition reported for various derivatives | [7][8] |

| Urease | H. pylori Infections | Significant inhibition shown by some analogues | [2][7] |

| Lipoxygenase (LOX) | Anti-inflammatory | Active inhibition demonstrated | [7] |

Part 3: A Practical Framework for Elucidating Mechanism of Action

Determining the precise mechanism of action (MoA) for a novel compound like 5-ethylsulfanyl-1H-1,2,4-triazole requires a systematic, multi-faceted experimental approach. The choice of experiments is driven by the need to move from a general observation of biological activity to the identification and validation of a specific molecular target.

Step-by-Step Protocol: MTT Cytotoxicity Assay

This initial screen is fundamental. It determines if the compound has a biological effect (in this case, cytotoxicity) on a cell line and establishes a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Objective: To quantify the cytotoxic effect of 5-ethylsulfanyl-1H-1,2,4-triazole on a relevant cancer cell line (e.g., MCF-7 breast cancer).

Methodology:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency in appropriate media.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This period ensures cells are in a healthy, exponential growth phase before treatment.

-

-

Compound Treatment:

-

Prepare a stock solution of 5-ethylsulfanyl-1H-1,2,4-triazole in DMSO (e.g., 10 mM).

-

Perform a serial dilution of the stock solution in cell culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include "vehicle control" wells (DMSO only) and "untreated control" wells (media only).

-

Incubate for 48-72 hours. Causality: This duration is typically sufficient to observe effects on cell proliferation.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, forming a purple formazan product. Dead cells cannot do this.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. Self-Validation: A clear sigmoidal dose-response curve validates the quality of the data.

-

Conclusion

While the precise molecular target of 5-ethylsulfanyl-1H-1,2,4-triazole remains to be definitively elucidated, its chemical structure firmly places it within a class of compounds with profound and diverse pharmacological activities. The foundational 1,2,4-triazole ring provides metabolic stability and key binding interactions, while the thioether substituent offers avenues for modulating potency and selectivity. Based on extensive data from structural analogues, the most probable mechanisms of action include the inhibition of critical metabolic enzymes, such as fungal CYP51, or the modulation of signaling pathways involved in cell proliferation and survival, such as those regulated by kinases or mPGES-1. The experimental framework provided herein offers a clear and logical path forward for researchers to systematically uncover the specific mechanism, transforming 5-ethylsulfanyl-1H-1,2,4-triazole from a promising chemical entity into a well-characterized lead compound for drug development.

References

-

MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link]

-

PMC. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available from: [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Available from: [Link]

-

Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2022, October 24). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available from: [Link]

-

Preprints.org. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

-

Advances in Microbiology. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. Available from: [Link]

-

PLOS ONE. (2022, September 14). Synthesis, in vitro and in silico studies on novel 3-aryloxymethyl-5-[(2-oxo-2-arylethyl)sulfanyl]-1,2,4-triazoles and their oxime derivatives as potential inhibitors of human microsomal prostaglandin E synthase-1. Available from: [Link]

-

PMC. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

-

PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]

-

Zaporozhye Medical Journal. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]

-

MDPI. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available from: [Link]

-

ResearchGate. (2019, October 9). (PDF) Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold

An In-Depth Technical Guide to 5-Ethylsulfanyl-1H-1,2,4-triazole: Synthesis, Properties, and Therapeutic Potential

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its planarity, aromaticity, and capacity for hydrogen bonding, make it a versatile scaffold for the design of therapeutic agents.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a vast array of pharmacological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5][6][7] The stability of the triazole nucleus and its ability to serve as a bioisostere for amide or ester groups contribute to its prevalence in clinically approved drugs such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent letrozole.[4][5][6]

This guide focuses on a specific derivative, 5-ethylsulfanyl-1H-1,2,4-triazole. While direct literature on this exact molecule is sparse, its structure suggests significant therapeutic potential. By examining the established synthesis routes for its precursors and the well-documented biological activities of structurally similar 5-alkylthio-1,2,4-triazoles, we can construct a comprehensive profile of its likely chemical behavior and pharmacological relevance. This document serves as a foundational resource for researchers aiming to synthesize, evaluate, and develop novel therapeutics based on this promising core structure.

PART 1: Synthesis and Chemical Characterization

The synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole is most logically achieved through a two-step process: first, the formation of the 1,2,4-triazole-3-thiol core, followed by a selective S-alkylation.

Step 1: Synthesis of the Precursor: 5-Substituted-4H-1,2,4-triazole-3-thiol

The common and efficient method for constructing the 4H-1,2,4-triazole-3-thiol ring is through the base-catalyzed cyclization of a thiosemicarbazide intermediate.[8][9] The thiosemicarbazide itself is typically prepared from the reaction of an acid hydrazide with an isothiocyanate.

Experimental Protocol: General Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol

-

Rationale: This protocol describes the conversion of a 5-substituted 1,3,4-oxadiazole-2-thiol into the corresponding 4-amino-1,2,4-triazole-3-thiol. The use of hydrazine hydrate facilitates a ring-transformation reaction, providing a reliable route to the key triazole precursor.[10]

-

Materials:

-

5-Substituted-1,3,4-oxadiazole-2-thiol (1.0 eq)

-

Hydrazine hydrate (80%) (3.5-4.0 eq)

-

Absolute Ethanol

-

-

Procedure:

-

A mixture of the 5-substituted-1,3,4-oxadiazole-2-thiol and hydrazine hydrate is refluxed in absolute ethanol for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The collected solid is washed thoroughly with cold water and then recrystallized from ethanol to yield the pure 5-substituted-4-amino-1,2,4-triazole-3-thiol.[10]

-

-

Self-Validation: The structure of the product should be confirmed using spectroscopic methods such as FT-IR (disappearance of oxadiazole C-O-C stretches, appearance of N-H stretches), ¹H NMR (presence of signals for NH₂ and SH protons), and Mass Spectrometry (confirmation of the correct molecular weight).[10]

Step 2: S-Alkylation to Yield 5-Ethylsulfanyl-1H-1,2,4-triazole

The thiol group of the precursor is nucleophilic and readily undergoes alkylation. The reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base will yield the target compound.

Experimental Protocol: Synthesis of 5-Ethylsulfanyl-1H-1,2,4-triazole

-

Rationale: This procedure utilizes a standard S-alkylation reaction. The basic conditions deprotonate the thiol group, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic ethylating agent.

-

Materials:

-

5-Substituted-4H-1,2,4-triazole-3-thiol (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.1 eq)

-

Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄) (1.2 eq)

-

Ethanol or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the 5-substituted-4H-1,2,4-triazole-3-thiol in ethanol.

-

Add a solution of NaOH or KOH in water or ethanol dropwise to the mixture at room temperature and stir for 30 minutes.

-

Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-ethylsulfanyl-1H-1,2,4-triazole.

-

-

Self-Validation: Purity and structure are confirmed by melting point determination, FT-IR (disappearance of the S-H stretch around 2550-2600 cm⁻¹), ¹H NMR (appearance of characteristic ethyl group signals - a triplet and a quartet), and elemental analysis.

Caption: General synthetic workflow for 5-ethylsulfanyl-1H-1,2,4-triazole.

PART 2: Review of Potential Biological Activities

The therapeutic potential of 5-ethylsulfanyl-1H-1,2,4-triazole can be inferred from the extensive research conducted on its structural analogs. The presence of the 1,2,4-triazole core, combined with a flexible thioether linkage, is a common motif in compounds with significant biological activity.

Anticancer Activity

The 1,2,4-triazole scaffold is a cornerstone in the development of novel anticancer agents.[4][11] Numerous derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[12][13]

-

Mechanism of Action: A primary anticancer mechanism for many heterocyclic compounds, including triazoles, is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6] Other reported mechanisms include the induction of apoptosis and the suppression of tumor growth in vivo.[12] For instance, a 1,2,4-triazole derivative bearing a benzylthio group was identified as a potential antitumor agent against liver cancer cells.[12]

-

Structure-Activity Relationship (SAR): The nature of the substituent at the 5-position significantly influences activity. The ethylsulfanyl group in the target molecule provides a lipophilic character that may enhance cell membrane permeability, while the sulfur atom can engage in crucial interactions with biological targets. Studies have shown that compounds with chloro or trimethoxy substitutions on associated phenyl rings exhibit strong anticancer activity.[12]

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Analogs

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 µM | [13] |

| 4-(3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-... | Breast Cancer | Significant in vitro cytotoxicity | [12] |

| 3,4,5-trimethoxy substituted triazole | Lung, Breast, Colon | Strongest activity in series | [12] |

Antifungal Activity

Azoles are a major class of antifungal drugs, and 1,2,4-triazoles are central to their efficacy.[14]

-

Mechanism of Action: The primary antifungal mechanism is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole's nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, disrupting ergosterol production. This leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[6]

-

SAR Insights: The effectiveness of antifungal triazoles is well-established. Derivatives with various substituents have shown broad-spectrum activity against pathogenic fungi. The ethylsulfanyl group of the title compound could contribute to favorable interactions within the lipophilic active site of the CYP51 enzyme.

Caption: Antifungal mechanism via inhibition of ergosterol biosynthesis.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Analogs

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

| Schiff bases of 4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to Ketoconazole | [15] |

| 5-(N-substituted carboxamidomethylthio)-... | Candida albicans | Active at 50 µg/mL | [8] |

| 4-amino-5-aryl-1,2,4-triazoles | Aspergillus niger | Significant Inhibition | [16] |

Antiviral and Antibacterial Activities

The 1,2,4-triazole nucleus is also present in compounds with significant antiviral and antibacterial properties.

-

Antiviral Mechanism: The broad-spectrum antiviral agent Ribavirin is a 1,2,4-triazole derivative.[6] Its mechanism involves disruption of viral nucleic acid synthesis. After entering a host cell, it is phosphorylated into its active forms, which can inhibit viral RNA polymerase and interfere with viral mRNA processing, thereby preventing viral replication.[6][17] Various 1,2,4-triazole derivatives have shown activity against a range of viruses, including influenza, hepatitis B and C, and herpes viruses.[17][18][19]

-

Antibacterial Mechanism: Many 1,2,4-triazole-3-thiol derivatives and their subsequent Schiff and Mannich bases exhibit potent antibacterial activity.[5] The mechanism is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. Structure-activity studies have shown that derivatives with benzyl groups or specific substitutions on associated aromatic rings can display broad-spectrum activity comparable to standard antibiotics like ciprofloxacin.[5]

Conclusion and Future Directions

While 5-ethylsulfanyl-1H-1,2,4-triazole remains a largely unexplored molecule, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The established synthetic routes via S-alkylation of a triazole-thiol precursor are straightforward and high-yielding, making the compound readily accessible for biological screening.

Based on the robust evidence from numerous analogs, 5-ethylsulfanyl-1H-1,2,4-triazole is a prime candidate for investigation as an antifungal, anticancer, and antibacterial agent . Future research should focus on its definitive synthesis, full chemical characterization, and subsequent in vitro screening against a diverse panel of fungal pathogens, cancer cell lines, and bacterial strains. Elucidating its specific mechanisms of action and optimizing its structure to enhance potency and selectivity will be critical next steps in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Research Journal of Pharmacy and Technology. [Link]

-

PubChem. (n.d.). 5-ethyl-1H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. [Link]

-

Some 1,2,4-triazole derivatives: Synthesis and Antiviral Evaluation. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. [Link]

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2022). Arabian Journal of Chemistry. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). ResearchGate. [Link]

-

Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. (2011). Asian Journal of Chemistry. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). (2022). Current issues in pharmacy and medicine: science and practice. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC. [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][8][20] and[3][18][20]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceRise: Pharmaceutical Science. [Link]

-